molecular formula C15H22BrN3O2 B2811291 5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415572-00-6

5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2811291
CAS No.: 2415572-00-6
M. Wt: 356.264
InChI Key: GJEADWAXGRZZRW-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound with the molecular formula C15H22BrN3O2 and a molecular weight of 356.264.

Preparation Methods

The synthesis of 5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxan-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with an oxan-3-ylmethyl group.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors.

Chemical Reactions Analysis

5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.

Scientific Research Applications

5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in biological studies to investigate its effects on various biological systems.

    Industry: It can be used in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have similar structural features and are used as CDK2 inhibitors in cancer treatment.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also share structural similarities and have been investigated for their biological activities.

Properties

IUPAC Name

5-bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c16-13-8-17-15(18-9-13)21-14-3-5-19(6-4-14)10-12-2-1-7-20-11-12/h8-9,12,14H,1-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEADWAXGRZZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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